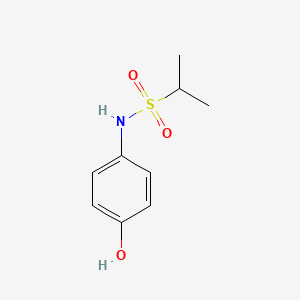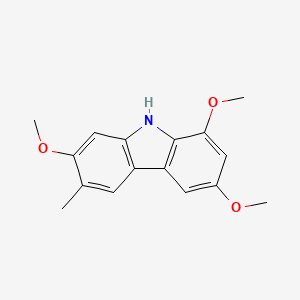
1,3,7-Trimethoxy-6-methyl-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,7-Trimethoxy-6-methyl-9H-carbazole is a chemical compound belonging to the class of carbazoles. Carbazoles are nitrogen-containing aromatic heterocyclic compounds known for their diverse applications in various fields, including optoelectronics, pharmaceuticals, and materials science .
Méthodes De Préparation
The synthesis of 1,3,7-Trimethoxy-6-methyl-9H-carbazole typically involves the methylation of carbazole derivatives. One common synthetic route includes the reaction of carbazole with methylating agents such as methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out under reflux conditions to achieve high yields .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Analyse Des Réactions Chimiques
1,3,7-Trimethoxy-6-methyl-9H-carbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced carbazole derivatives.
Applications De Recherche Scientifique
1,3,7-Trimethoxy-6-methyl-9H-carbazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex carbazole derivatives, which are important in the development of organic semiconductors and light-emitting diodes (LEDs).
Biology: This compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 1,3,7-Trimethoxy-6-methyl-9H-carbazole involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups play a crucial role in modulating its activity by influencing its binding affinity and specificity. The compound can interact with various signaling pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
1,3,7-Trimethoxy-6-methyl-9H-carbazole can be compared with other carbazole derivatives such as:
1,3,6-Trimethoxy-9H-carbazole: Similar in structure but differs in the position of the methoxy groups, leading to different chemical and biological properties.
1,3,7-Trimethoxy-9H-carbazole: Lacks the methyl group at the 6-position, which can affect its reactivity and applications.
3,6-Dimethoxy-9H-carbazole:
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting impact on its chemical behavior and applications.
Propriétés
Numéro CAS |
919090-32-7 |
|---|---|
Formule moléculaire |
C16H17NO3 |
Poids moléculaire |
271.31 g/mol |
Nom IUPAC |
1,3,7-trimethoxy-6-methyl-9H-carbazole |
InChI |
InChI=1S/C16H17NO3/c1-9-5-11-12-6-10(18-2)7-15(20-4)16(12)17-13(11)8-14(9)19-3/h5-8,17H,1-4H3 |
Clé InChI |
FXDDHGHJTKHVMD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1OC)NC3=C2C=C(C=C3OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


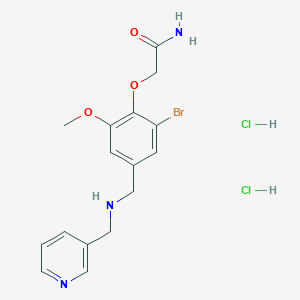
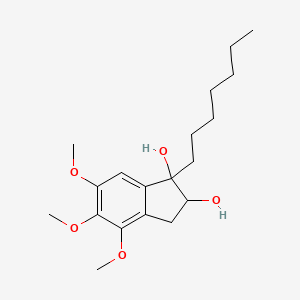
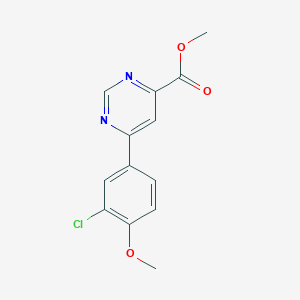
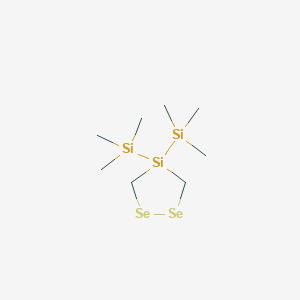
![5-[(4-Chlorophenyl)methoxy]-2-methylbenzoic acid](/img/structure/B12636095.png)
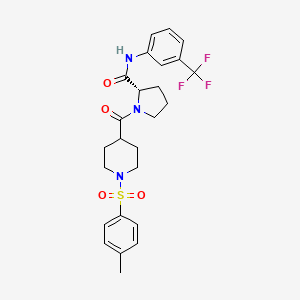
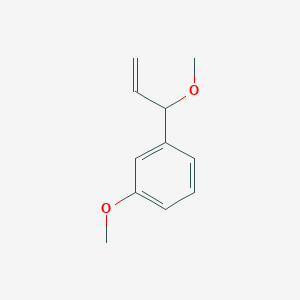
![(6-Methyl-3-oxo-2-oxabicyclo[9.4.0]pentadeca-1(11),5,12,14-tetraen-13-yl) trifluoromethanesulfonate](/img/structure/B12636105.png)
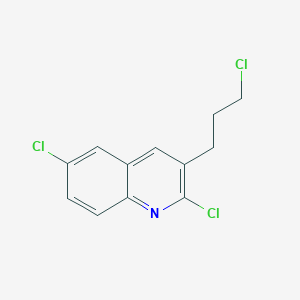
![N-[(6-Amino-9H-purin-9-yl)acetyl]-L-phenylalanine](/img/structure/B12636114.png)
![N-[2-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide](/img/structure/B12636127.png)

![1-Phenyl-3-({2-[(propan-2-yl)sulfanyl]ethyl}amino)but-2-en-1-one](/img/structure/B12636141.png)
